molecular formula C9H10ClF2N B2867003 (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride CAS No. 1807920-89-3

(1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B2867003
CAS No.: 1807920-89-3
M. Wt: 205.63
InChI Key: SBISJXJUOBFQHU-DKXTVVGFSA-N
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Description

(1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound characterized by its cyclopropane ring and difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors. One common method involves the cyclization of 2,5-difluorophenylacetonitrile under acidic conditions to form the cyclopropane ring. The reaction typically requires a strong acid catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives, such as alcohols or amines.

  • Substitution: Formation of substituted cyclopropanes or other derivatives.

Scientific Research Applications

(1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:

  • Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used to treat type 2 diabetes.

  • Biology: It can be employed in biological studies to investigate the effects of cyclopropane derivatives on various biological systems.

  • Industry: The compound is utilized in the chemical industry for the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride exerts its effects depends on its specific application. For example, as a DPP-IV inhibitor, it works by blocking the enzyme DPP-IV, which is involved in the degradation of incretin hormones. This inhibition helps to increase the levels of incretin hormones, leading to improved glucose control in diabetic patients.

Molecular Targets and Pathways Involved:

  • DPP-IV Inhibition: The compound targets the DPP-IV enzyme, which plays a role in glucose metabolism.

  • Incretin Hormones: By inhibiting DPP-IV, the compound increases the levels of incretin hormones, such as GLP-1 and GIP, which enhance insulin secretion and reduce blood glucose levels.

Comparison with Similar Compounds

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride

  • (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine hydrochloride

  • (1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride

Properties

IUPAC Name

(1R,2S)-2-(2,5-difluorophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-5-1-2-8(11)6(3-5)7-4-9(7)12;/h1-3,7,9H,4,12H2;1H/t7-,9+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBISJXJUOBFQHU-DKXTVVGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=C(C=CC(=C2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=C(C=CC(=C2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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